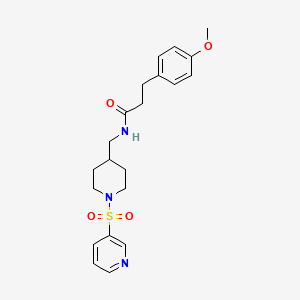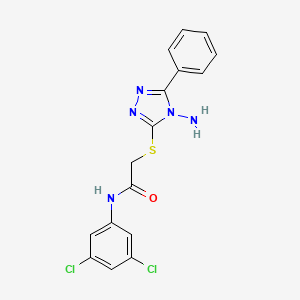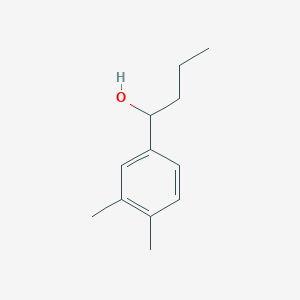
1-(3,4-Dimethylphenyl)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-1-butanol is a chemical compound that is commonly used in scientific research. It is also known as DMXB-A or GTS-21. This compound is a potent agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family. The α7 nAChR is expressed in various regions of the brain and is involved in a range of physiological and pathological processes.
Wirkmechanismus
DMXB-A acts as an agonist of the α7 nAChR, which is a ligand-gated ion channel that is activated by the binding of acetylcholine. The α7 nAChR is expressed in various regions of the brain, including the hippocampus, cortex, and thalamus. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a range of downstream signaling pathways.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity, promote neurogenesis, and reduce oxidative stress in the brain. DMXB-A has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for use in lab experiments. It is a potent and selective agonist of the α7 nAChR, which allows for specific targeting of this receptor. DMXB-A is also relatively stable and easy to synthesize, which makes it a cost-effective option for research studies. However, DMXB-A has some limitations, including its poor solubility in water and its short half-life in vivo.
Zukünftige Richtungen
There are several future directions for research on DMXB-A. One potential area of investigation is the use of DMXB-A in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of DMXB-A in modulating the immune response in the brain. Additionally, further studies are needed to investigate the long-term effects of DMXB-A on cognitive function and behavior.
In conclusion, 1-(3,4-Dimethylphenyl)-1-butanol is a potent agonist of the α7 nAChR that has shown promise in a range of scientific research applications. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further investigation in the treatment of neurological and psychiatric disorders. Further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.
Synthesemethoden
The synthesis of 1-(3,4-Dimethylphenyl)-1-butanol involves the reaction of 3,4-dimethylphenylacetic acid with lithium aluminum hydride in anhydrous ether. The resulting product is then purified using column chromatography. This method has been used to produce high yields of pure DMXB-A.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, enhance memory, and reduce inflammation in the brain. DMXB-A has also been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-5-12(13)11-7-6-9(2)10(3)8-11/h6-8,12-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWQGJOZRIKTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-1-butanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2700136.png)
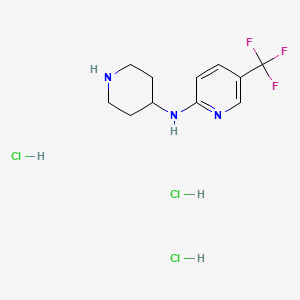
![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)
![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide](/img/structure/B2700142.png)
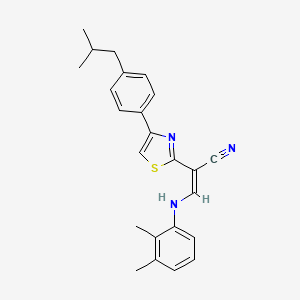
![N-(3-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2700148.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2700150.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2700151.png)
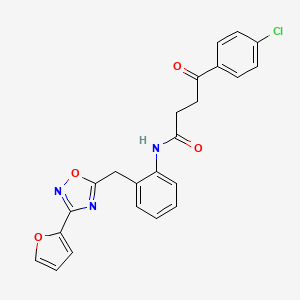
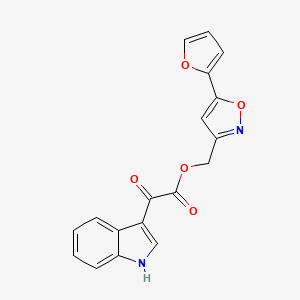
![N-(sec-butyl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2700155.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700156.png)
